N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentyl group attached to a methoxyphenyl ring, which is further linked to a phenoxyethanesulfonamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentylmethanol intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent, such as sodium borohydride, to yield cyclopentylmethanol.
Attachment of the methoxyphenyl group: The cyclopentylmethanol is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the 1-(4-methoxyphenyl)cyclopentylmethanol intermediate.
Formation of the sulfonamide: The final step involves the reaction of the intermediate with 2-phenoxyethanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide analogs: Compounds with similar structural features but different substituents on the phenyl or cyclopentyl rings.
Other sulfonamides: Compounds containing the sulfonamide functional group but with different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-25-19-11-9-18(10-12-19)21(13-5-6-14-21)17-22-27(23,24)16-15-26-20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLNEKJIZTVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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